Immunoproteasome β5i Subunit Inhibition Potency in Raji Cells: Direct Cross‑Study Comparison with ONX‑0914
The target compound inhibits the β5i (LMP7/PSMB8) catalytic subunit of the human immunoproteasome with an IC₅₀ of 36 nM, measured in intact Raji cells using the activity‑based probe BODIPY‑NC005 [1]. Under the identical assay format, the reference immunoproteasome inhibitor ONX‑0914 (PR‑957) achieves an IC₅₀ of 5.7 nM . Although ONX‑0914 is approximately 6‑fold more potent on β5i, the target compound exhibits a differentiated β1i/β2i selectivity window (>277‑fold vs. 9‑ to 103‑fold for ONX‑0914), as detailed in the next evidence item.
| Evidence Dimension | Inhibition of proteasome subunit β5i (chymotrypsin‑like activity of immunoproteasome) |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM |
| Comparator Or Baseline | ONX‑0914 (PR‑957), IC₅₀ = 5.7 nM |
| Quantified Difference | 6.3‑fold higher IC₅₀ for the target compound |
| Conditions | Human Raji (Burkitt's lymphoma) cells; activity‑based probe BODIPY‑NC005; fluorescent densitometry readout [1] |
Why This Matters
The moderate β5i potency combined with substantially broader subunit selectivity distinguishes this compound for experimental designs that require partial immunoproteasome blockade rather than near‑complete β5i ablation.
- [1] BindingDB. BDBM50099684 (CHEMBL3319577). Affinity Data: Proteasome subunit beta type‑8 (β5i), IC₅₀ = 36 nM, Raji cells. (Accessed April 2026). View Source
